molecular formula C6H5ClN2O2 B1375910 5-Amino-6-chloropyridine-2-carboxylic acid CAS No. 1256819-07-4

5-Amino-6-chloropyridine-2-carboxylic acid

Cat. No. B1375910
M. Wt: 172.57 g/mol
InChI Key: RKEZFQHVYFATDB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 5-Amino-6-chloropyridine-2-carboxylic acid is 172.57 . The InChI Code for this compound is 1S/C6H5ClN2O2/c7-5-3 (8)1-2-4 (9-5)6 (10)11/h1-2H,8H2, (H,10,11) and the InChI key is RKEZFQHVYFATDB-UHFFFAOYSA-N .


Chemical Reactions Analysis

5-Amino-2-chloropyridine undergoes Suzuki-Miyaura coupling with sterically hindered 2,6-dimethylphenylboronic acid. It undergoes facile temperature-dependent displacement of chloride by bromide via Sandmeyer reaction to yield 2,5-dibromopyridine .


Physical And Chemical Properties Analysis

5-Amino-6-chloropyridine-2-carboxylic acid is a powder . It has been studied for its interactions in crystalline structures. For example, it has been found to interact with fumaric acid molecules through hydrogen bonds, forming two-dimensional networks in crystals.

Scientific Research Applications

Hydrogen Bond Interactions and Crystal Structure

5-Amino-6-chloropyridine-2-carboxylic acid has been studied for its interactions in crystalline structures. For example, it has been found to interact with fumaric acid molecules through hydrogen bonds, forming two-dimensional networks in crystals. This property is significant for understanding molecular interactions and crystal engineering (Hemamalini & Fun, 2010). Additionally, its interactions with benzoic acid through hydrogen bonds have been observed, contributing to the understanding of molecular assembly in solid forms (Hemamalini & Fun, 2010).

Synthesis and Electrocatalytic Applications

5-Amino-6-chloropyridine-2-carboxylic acid plays a role in the synthesis of other compounds. It has been used in the electroorganic synthesis of 6-aminonicotinic acid, demonstrating its utility in chemical synthesis and potential applications in electrochemistry (Raju, Mohan, & Reddy, 2003).

Antimicrobial Activity

This compound is involved in the synthesis of new pyridine derivatives, which have been investigated for their antimicrobial activity. Such research is crucial for developing new antibacterial and antifungal agents (Patel, Agravat, & Shaikh, 2011).

Vibrational Analysis and Chemical Properties

The vibrational properties of pyridine, which is a precursor to compounds like 5-Amino-6-chloropyridine-2-carboxylic acid, have been studied using techniques like FTIR and Raman spectroscopy. This research aids in understanding the fundamental chemical properties and potential applications in pharmaceuticals (Periathai & Rajagopal, 2014).

Co-crystallization and Ionic Complexes

Studies have also explored the co-crystallization of pyridine derivatives with various acids, yielding new complex solid forms. This research is significant for the design of novel materials and understanding ionic complexes in crystal engineering (Montis & Hursthouse, 2012).

Electrosynthesis under Mild Conditions

The feasibility of electrosynthesis of compounds like 6-aminonicotinic acid from derivatives of 5-Amino-6-chloropyridine-2-carboxylic acid has been explored, highlighting its potential in green chemistry and sustainable chemical processes (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).

properties

IUPAC Name

5-amino-6-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEZFQHVYFATDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-chloropyridine-2-carboxylic acid

CAS RN

1256819-07-4
Record name 5-amino-6-chloropyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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